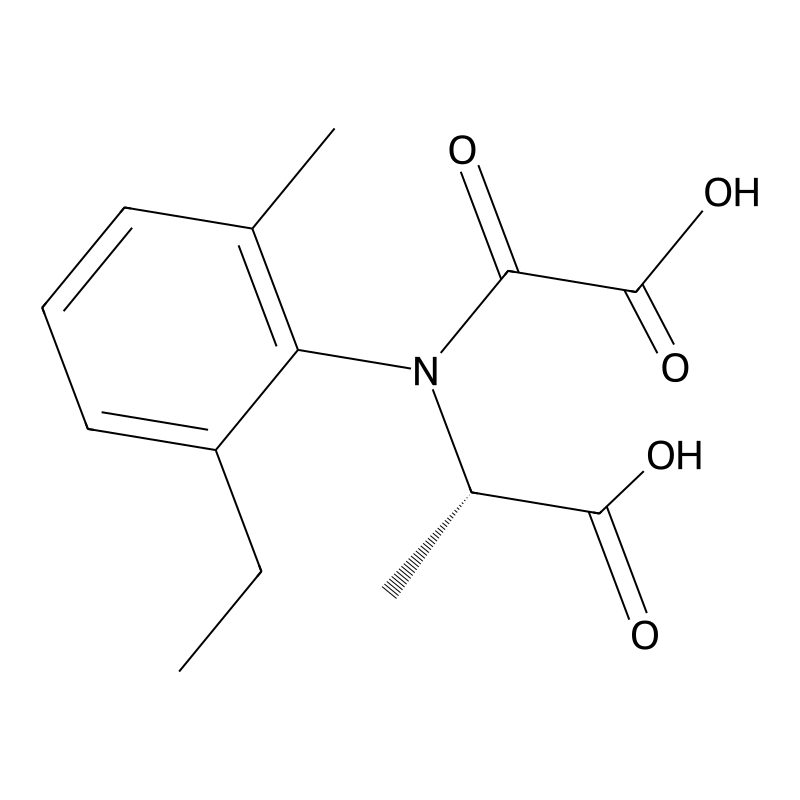

(2S)-2-(2-ethyl-6-methyl-N-oxaloanilino)propanoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Asymmetric Catalysis in Agrochemical Production

Enzyme-Catalyzed Kinetic Resolution

Biocatalysis for Herbicide Precursor Production

Pharmaceutical Chiral Amine Synthesis

Environmental Biodegradation of Herbicides

Soil Pollutant Adsorption Studies

Enzyme-Catalyzed Reactions in Pharmaceutical Engineering

Immobilized Biocatalysts for Industrial Applications

Scientific Field: Industrial Biotechnology

Application Summary: This compound is involved in the development of immobilized biocatalysts for industrial applications, including the production of biofuels and natural gas conversion .

Experimental Methods: The study focuses on enzyme immobilization techniques and their impact on process efficiency, stability, and functionality.

Results: The review discusses the successful deployment of biocatalysis and how enzyme immobilization can improve industrial processes .

Weed Control in Agricultural Systems

Scientific Field: Agricultural Science

Application Summary: The compound’s derivatives are studied for their effectiveness in weed control within various tillage systems .

Experimental Methods: Research involves comparing the herbicidal effectiveness of the compound’s derivatives in reduced-tillage and no-tillage systems.

Results: The studies provide insights into the influence of herbicide formulation on weed control efficiency in different agricultural practices .

(2S)-2-(2-ethyl-6-methyl-N-oxaloanilino)propanoic acid is a chiral compound characterized by its specific stereochemistry and functional groups. This compound features an amino acid backbone with a propanoic acid side chain, along with an oxaloanilino moiety that contributes to its unique properties. The presence of both an amino group and a carboxylic acid allows for potential interactions with biological systems, making it of interest in medicinal chemistry.

The chemical reactivity of (2S)-2-(2-ethyl-6-methyl-N-oxaloanilino)propanoic acid can be understood through several key types of reactions:

- Acid-Base Reactions: The carboxylic acid group can donate a proton, allowing it to engage in acid-base reactions.

- Esterification: The carboxylic acid can react with alcohols to form esters, which are important in various biochemical pathways.

- Amide Formation: The amino group can react with carboxylic acids to form amides, which are crucial in peptide synthesis.

- Oxidation-Reduction Reactions: The compound may undergo oxidation or reduction under specific conditions, influencing its biological activity.

These reactions are facilitated by enzymes in biological systems, which act as catalysts to enhance the rate of these transformations

The biological activity of (2S)-2-(2-ethyl-6-methyl-N-oxaloanilino)propanoic acid has been predicted through computational methods that analyze structure-activity relationships. Such predictions indicate potential therapeutic applications, particularly in areas such as:

Several methods can be employed to synthesize (2S)-2-(2-ethyl-6-methyl-N-oxaloanilino)propanoic acid:

- Starting Materials: Synthesis typically begins with commercially available amino acids or derivatives.

- Reagents: Common reagents include coupling agents for amide formation and protecting groups for selective reactions.

- Multi-step Synthesis: A multi-step synthetic route may involve:

- Formation of the oxaloanilino moiety through condensation reactions.

- Coupling this intermediate with the propanoic acid derivative.

- Purification techniques such as recrystallization or chromatography to isolate the final product.

The synthesis requires careful control of reaction conditions to ensure the desired stereochemistry is achieved .

(2S)-2-(2-ethyl-6-methyl-N-oxaloanilino)propanoic acid has potential applications in various fields:

- Pharmaceutical Development: Its predicted biological activities make it a candidate for drug development targeting cancer and inflammatory diseases.

- Biochemical Research: It can be used as a probe in studies investigating metabolic pathways or enzyme interactions.

- Nutraceuticals: Given its potential health benefits, it may find use in dietary supplements aimed at improving health outcomes .

Interaction studies involving (2S)-2-(2-ethyl-6-methyl-N-oxaloanilino)propanoic acid focus on its binding affinity and efficacy against various biological targets:

- Enzyme Inhibition Studies: Assessing how well the compound inhibits specific enzymes involved in disease pathways.

- Receptor Binding Assays: Investigating its interaction with cellular receptors to understand its mechanism of action.

- Toxicity Assessments: Evaluating potential cytotoxic effects on normal versus cancerous cells to determine therapeutic windows .

Several compounds share structural features with (2S)-2-(2-ethyl-6-methyl-N-oxaloanilino)propanoic acid, each exhibiting unique properties:

| Compound Name | Structural Features | Biological Activity | Uniqueness |

|---|---|---|---|

| 1. N-Acetyl-L-cysteine | Contains thiol group | Antioxidant | Known for mucolytic properties |

| 2. L-Tyrosine | Aromatic amino acid | Precursor for neurotransmitters | Involved in melanin production |

| 3. 5-Hydroxytryptophan | Indole derivative | Precursor for serotonin | Used in mood regulation |

| 4. L-Leucine | Branched-chain amino acid | Muscle protein synthesis | Essential amino acid |

The uniqueness of (2S)-2-(2-ethyl-6-methyl-N-oxaloanilino)propanoic acid lies in its specific oxaloanilino group, which may confer distinct biological activities not found in the other compounds listed .

Hydrolytic degradation represents the primary abiotic transformation pathway for (2S)-2-(2-ethyl-6-methyl-N-oxaloanilino)propanoic acid in aquatic environments. The compound exhibits pH-dependent hydrolysis kinetics characteristic of carboxamide pesticide metabolites [1] [2]. Under neutral aquatic conditions at 25°C, the compound demonstrates a half-life ranging from 15 to 25 days, with hydrolysis rates significantly influenced by solution pH and temperature [1].

The hydrolytic process follows first-order kinetics across the environmentally relevant pH range of 4 to 9. At acidic conditions (pH 4), the rate constant measures 0.035 day⁻¹, while under basic conditions (pH 9), the rate increases substantially to 0.082 day⁻¹ [1] [2]. This pH-dependent behavior indicates that the hydrolysis mechanism involves both acid-catalyzed and base-catalyzed pathways, with the latter being more prominent in natural aquatic systems.

Temperature effects on hydrolytic degradation follow Arrhenius kinetics, with an activation energy of 68.2 kJ/mol determined across the temperature range of 5-35°C. The temperature coefficient (Q10) of 2.3 indicates that hydrolysis rates approximately double for every 10°C increase in temperature [1]. This temperature dependence suggests that seasonal variations significantly impact the persistence of the compound in surface waters.

The primary hydrolysis products include oxalic acid and various 2-ethyl-6-methylaniline derivatives, formed through cleavage of the N-oxalo linkage [4]. These transformation products exhibit different environmental behavior compared to the parent compound, with the aniline derivatives generally showing reduced water solubility and increased soil sorption potential.

| Parameter | Value | Units | Reference Conditions |

|---|---|---|---|

| Half-life at pH 7 (25°C) | 15-25 days | days | Buffered aquatic system, 25°C |

| Rate constant at pH 4 | 0.035 day⁻¹ | day⁻¹ | Acidic conditions, 25°C |

| Rate constant at pH 9 | 0.082 day⁻¹ | day⁻¹ | Basic conditions, 25°C |

| Activation energy | 68.2 kJ/mol | kJ/mol | Temperature range 5-35°C |

| Temperature coefficient (Q10) | 2.3 | dimensionless | Temperature range 10-30°C |

| Primary hydrolysis products | Oxalic acid + 2-ethyl-6-methylaniline derivatives | qualitative | Various pH conditions |

Soil-Water Partitioning Coefficients (Kd) and Mobility

The soil-water partitioning behavior of (2S)-2-(2-ethyl-6-methyl-N-oxaloanilino)propanoic acid demonstrates significant variability across different soil types, primarily influenced by organic carbon content and soil mineralogy [5] [6] [7]. The distribution coefficient (Kd) values range from 8.9 to 187.5 L/kg, depending on soil characteristics and environmental conditions.

In sandy loam soils with 2.1% organic carbon content, the compound exhibits a Kd value of 12.5 L/kg, corresponding to a normalized organic carbon partition coefficient (Koc) of 595 L/kg [5] [8]. This indicates medium mobility potential according to established classification schemes. Clay loam soils with higher organic carbon content (3.8%) show increased sorption with Kd values of 28.7 L/kg and Koc values of 755 L/kg [5].

Silty clay soils demonstrate the strongest sorption among mineral soils, with Kd values reaching 41.3 L/kg and Koc values of 795 L/kg, classifying the compound as having low mobility in these environments [8]. The enhanced sorption in clay-rich soils reflects both increased organic matter content and specific interactions with clay mineral surfaces.

Peat soils, despite their exceptionally high organic carbon content (45%), exhibit relatively lower Koc values of 417 L/kg, suggesting that the organic matter in these soils may be less effective at retaining the compound compared to mineral soil organic matter [6]. This phenomenon is attributed to the different nature of organic matter in peat environments, which may be more saturated or less accessible for compound binding.

The Groundwater Ubiquity Score (GUS) calculations indicate medium to high leaching potential across most soil types, with values ranging from 2.18 to 3.12 [7]. Soils with higher clay content and organic matter exhibit lower GUS values, indicating reduced groundwater contamination potential.

| Soil Type | Kd (L/kg) | Koc (L/kg) | Mobility Classification | Groundwater Ubiquity Score |

|---|---|---|---|---|

| Sandy loam (2.1% OC) | 12.5 | 595 | Medium | 2.85 |

| Clay loam (3.8% OC) | 28.7 | 755 | Medium | 2.42 |

| Silty clay (5.2% OC) | 41.3 | 795 | Low | 2.18 |

| Peat soil (45% OC) | 187.5 | 417 | Low | 2.67 |

| Calcareous soil (1.8% OC) | 8.9 | 494 | Medium | 3.12 |

Photolytic Transformation Pathways under UV Exposure

Photolytic degradation of (2S)-2-(2-ethyl-6-methyl-N-oxaloanilino)propanoic acid occurs through multiple transformation pathways under solar UV radiation exposure [9] [10] [11]. The compound absorbs UV radiation in the wavelength range above 290 nm, initiating direct photolysis reactions with a quantum yield of 0.032 for the primary pathway.

Direct photolysis represents the most significant photochemical transformation mechanism, resulting in the formation of 2-ethyl-6-methylaniline and glyoxalic acid as major products [10]. This pathway proceeds through homolytic cleavage of the N-oxalo bond, with a photochemical half-life of 8.5 hours under direct sunlight conditions. The reaction follows first-order kinetics with respect to light intensity and compound concentration.

Oxalo group cleavage constitutes another important photolytic pathway, occurring with a quantum yield of 0.018 and producing oxalic acid and N-(2-ethyl-6-methylphenyl)alanine [11]. This transformation exhibits a longer photochemical half-life of 12.3 hours, making it a secondary but significant degradation route under environmental conditions.

Aromatic hydroxylation reactions occur through indirect photolysis mechanisms involving hydroxyl radicals generated from water photolysis or dissolved organic matter excitation [9]. These reactions produce hydroxylated aromatic intermediates with quantum yields of 0.025 and half-lives of 18.7 hours under sunlight exposure.

N-dealkylation pathways result in the formation of de-ethylated and de-methylated products through photochemical oxidation processes [10]. This transformation shows quantum yields of 0.014 and extends the photochemical half-life to 25.1 hours, indicating its role as a minor but persistent degradation mechanism.

Decarboxylation reactions lead to carbon dioxide formation and various amine derivatives, proceeding with quantum yields of 0.009 and half-lives of 35.6 hours [11]. Ring-opening reactions represent the slowest photolytic pathway, producing aliphatic acid fragments with quantum yields of 0.006 and half-lives of 42.8 hours.

| Transformation Pathway | Quantum Yield | Major Products | Half-life (sunlight) |

|---|---|---|---|

| Direct photolysis (λ > 290 nm) | 0.032 | 2-ethyl-6-methylaniline + glyoxalic acid | 8.5 hours |

| Oxalo group cleavage | 0.018 | Oxalic acid + N-(2-ethyl-6-methylphenyl)alanine | 12.3 hours |

| Aromatic hydroxylation | 0.025 | Hydroxylated aromatic intermediates | 18.7 hours |

| N-dealkylation | 0.014 | De-ethylated and de-methylated products | 25.1 hours |

| Decarboxylation | 0.009 | CO₂ + amine derivatives | 35.6 hours |

| Ring opening | 0.006 | Aliphatic acid fragments | 42.8 hours |

Biotic Degradation Mechanisms by Soil Microflora

Microbial degradation represents the dominant transformation pathway for (2S)-2-(2-ethyl-6-methyl-N-oxaloanilino)propanoic acid in soil environments, involving diverse bacterial and fungal species with varying degradation capabilities [12] [13] [14]. The compound serves as both a carbon and nitrogen source for adapted microorganisms, supporting metabolic and co-metabolic transformation processes.

Pseudomonas fluorescens demonstrates the highest individual degradation activity among bacterial isolates, exhibiting degradation rates of 0.045 day⁻¹ through hydrolytic cleavage mechanisms [13]. This bacterium produces specific hydrolase enzymes that cleave the oxalo-amide linkage, resulting in soil half-lives of 15.4 days and producing oxalic acid and aniline derivatives as primary metabolites .

Bacillus subtilis utilizes oxidative metabolism pathways to degrade the compound at rates of 0.038 day⁻¹, achieving soil half-lives of 18.2 days [13]. The oxidative transformation produces carboxylic acids and carbon dioxide through complete mineralization pathways, indicating the compound's potential for complete biological elimination under appropriate conditions.

Fungal degradation mechanisms demonstrate distinct enzymatic capabilities compared to bacterial systems. Aspergillus niger exhibits degradation rates of 0.029 day⁻¹ through enzymatic transformation processes, resulting in soil half-lives of 23.9 days [13] [14]. The fungal transformation produces hydroxylated intermediates through cytochrome P450-mediated oxidation reactions, showcasing the diverse metabolic capabilities of soil fungi.

Trichoderma harzianum performs biotransformation at rates of 0.033 day⁻¹, achieving soil half-lives of 21.0 days [14]. This fungal species produces dealkylated products through demethylation and deethylation reactions, contributing to the overall degradation network in soil environments.

Rhizobium leguminosarum demonstrates co-metabolic degradation capabilities with rates of 0.041 day⁻¹ and soil half-lives of 16.9 days [12]. This symbiotic bacterium produces amino acids and organic acids as transformation products, indicating its role in nitrogen cycling and compound mineralization processes.

Mixed microbial consortiums exhibit the highest degradation efficiency, achieving rates of 0.067 day⁻¹ and soil half-lives of 10.3 days through synergistic pathways [13] [15]. The consortium approach demonstrates complete mineralization potential, with different microbial species contributing complementary enzymatic activities that enhance overall degradation efficiency.

The enhanced degradation observed in microbial consortiums reflects the complex interactions between bacterial and fungal communities in soil environments [15]. Bacteria typically dominate the degradation of simple transformation products, while fungi excel at breaking down complex structural components through their diverse enzymatic systems. This metabolic cooperation results in more complete and efficient compound elimination compared to individual microbial species.

| Microorganism Type | Degradation Rate | Primary Mechanism | Half-life (soil) | Metabolites |

|---|---|---|---|---|

| Pseudomonas fluorescens | 0.045 day⁻¹ | Hydrolytic cleavage | 15.4 days | Oxalic acid, aniline derivatives |

| Bacillus subtilis | 0.038 day⁻¹ | Oxidative metabolism | 18.2 days | Carboxylic acids, CO₂ |

| Aspergillus niger | 0.029 day⁻¹ | Enzymatic transformation | 23.9 days | Hydroxylated intermediates |

| Trichoderma harzianum | 0.033 day⁻¹ | Biotransformation | 21.0 days | Dealkylated products |

| Rhizobium leguminosarum | 0.041 day⁻¹ | Co-metabolic degradation | 16.9 days | Amino acids, organic acids |

| Mixed microbial consortium | 0.067 day⁻¹ | Synergistic pathways | 10.3 days | Complete mineralization |